Pentagastrin meglumine

Description

Properties

CAS No. |

57448-84-7 |

|---|---|

Molecular Formula |

C44H66N8O15S |

Molecular Weight |

979.1 g/mol |

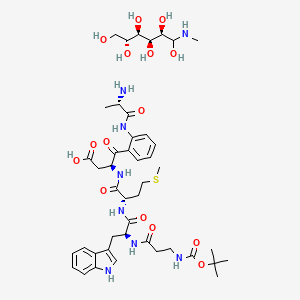

IUPAC Name |

(3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C37H49N7O9S.C7H17NO6/c1-21(38)33(49)42-26-13-9-7-11-24(26)32(48)28(19-31(46)47)44-34(50)27(15-17-54-5)43-35(51)29(18-22-20-40-25-12-8-6-10-23(22)25)41-30(45)14-16-39-36(52)53-37(2,3)4;1-8-7(14)6(13)5(12)4(11)3(10)2-9/h6-13,20-21,27-29,40H,14-19,38H2,1-5H3,(H,39,52)(H,41,45)(H,42,49)(H,43,51)(H,44,50)(H,46,47);3-14H,2H2,1H3/t21-,27-,28-,29-;3-,4-,5+,6-,7?/m01/s1 |

InChI Key |

CQMHBLZUKMMQQN-WMTHYQLTSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=CC=C1C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CCNC(=O)OC(C)(C)C)N.CNC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1C(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CCNC(=O)OC(C)(C)C)N.CNC(C(C(C(C(CO)O)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pentagastrin meglumine; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Effects of Pentagastrin Meglumumine on Non-Gastric Tissues and Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the biological effects of pentagastrin (B549294), a synthetic analog of gastrin, on various non-gastric tissues and cell lines. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways and experimental designs.

Introduction

Pentagastrin is a synthetic pentapeptide that mimics the biological activity of the C-terminal tetrapeptide of gastrin, the hormone primarily responsible for stimulating gastric acid secretion. While its principal clinical application is as a diagnostic tool for evaluating gastric acid secretory function and for provocative testing in certain neuroendocrine tumors, a body of research has demonstrated that its effects are not confined to the stomach.[1][2][3] Pentagastrin exerts its influence by binding to the cholecystokinin (B1591339) B (CCK2) receptor, which is expressed in various non-gastric tissues.[2][3] Activation of the CCK2 receptor initiates a signaling cascade, primarily through phospholipase C, leading to increased intracellular calcium and subsequent cellular responses, including proliferation and secretion.[2] This guide delves into the documented effects of pentagastrin on non-gastric tissues, with a focus on colorectal cancer, the pancreas, and other relevant cell lines.

Effects on Colorectal Cancer Tissues and Cell Lines

Pentagastrin has been shown to have significant trophic (growth-promoting) effects on colorectal cancer cells, influencing their proliferation and migration.

Quantitative Data Summary

The following table summarizes the quantitative effects of pentagastrin on colorectal cancer models.

| Parameter Measured | Cell Line / Model | Pentagastrin Concentration/Dose | Result | Statistical Significance | Reference |

| Cell Migration & Area | Rat DMH induced adenocarcinoma | 10 µg/mL | Increased migration index and area covered by cells | P < 0.01 | [4] |

| Tumor Growth (Trophic Effects) | Human colon carcinoma xenografts in mice (COLO 320 DM, WiDr) | 2.0 mg/kg (3x daily for 14 days) | Confirmed trophic effects; varied biochemical response | Not specified | [5] |

| Cell Proliferation (Labeling Index) | Chemically induced colon cancer in rats | 240 µg/kg | Increased from 14.76% to 21.49% | P < 0.01 | [6] |

| Cell Division (Metaphase Index) | Chemically induced colon cancer in rats | 240 µg/kg | 108% increase (from 2.35% to 4.9%) | P < 0.01 | [6] |

| Receptor Binding Affinity (Kd) | Mouse colon tumor (MC-26) cell membranes | Not applicable | High-affinity site: < 1.0 nM; Low-affinity site: > 0.1 µM | Not applicable | [7] |

Key Experimental Protocols

1.2.1 In Vitro Cell Migration Assay [4]

-

Cell Line: DMH-induced colon adenocarcinoma cell line from rats.

-

Methodology:

-

Multicellular aggregates of the cell line were cultured.

-

The culture medium was supplemented with various concentrations of pentagastrin. A key effective concentration was 10 µg/mL. Control groups included medium alone and medium with the solvent for pentagastrin.

-

The centrifugal spreading of the aggregates was observed over 7 days.

-

Endpoints measured included the migration index, the total surface area occupied by the cells, and the cell density of the culture.

-

To distinguish between proliferation and migration, a parallel experiment was conducted with the addition of 5-fluorouracil (B62378) to inhibit cell division.

-

1.2.2 In Vivo Tumor Growth Study (Xenograft Model) [5]

-

Cell Lines: Three human colon carcinomas: COLO 320 DM (undifferentiated), WiDr (epithelial), and a patient-derived mucus-producing adenocarcinoma.

-

Animal Model: BALB/c athymic mice.

-

Methodology:

-

Tumor cells were implanted into dorsal subcutaneous pouches of the mice.

-

Tumors were allowed to grow for four to six weeks.

-

Mice were randomly assigned to two groups: a control group receiving saline injections and a treatment group receiving pentagastrin (2.0 mg/kg, three times a day) for 14 days.

-

At the end of the treatment period, tumors were harvested, homogenized, and analyzed for total DNA, RNA, and protein content as markers of growth.

-

Experimental Workflow Visualization

Effects on Pancreatic Tissue

Chronic administration of pentagastrin induces both hypertrophy (increase in cell size) and hyperplasia (increase in cell number) in the pancreas, alongside hemodynamic changes.

Quantitative Data Summary

The following table summarizes the quantitative effects of pentagastrin on the pancreas.

| Parameter Measured | Animal Model | Pentagastrin Dose | Result | Statistical Significance | Reference |

| Pancreatic Weight | Rats | 0.5, 1, or 2 mg/kg/day for 14 days | 33-73% increase | Significant | [8] |

| DNA Content | Rats | 2 mg/kg/day for 14 days | 47% increase | Significant | [8] |

| RNA Content | Rats | 2 mg/kg/day for 14 days | 98% increase | Significant | [8] |

| Protein Content | Rats | 2 mg/kg/day for 14 days | 85% increase | Significant | [8] |

| Ribosomal Protein Synthesis | Rats | 1 mg/kg/day and 2 mg/kg/day for 14 days | 25% and 72% augmentation, respectively | Not specified | [8] |

| Pancreatico-duodenal Blood Flow | Anesthetized Dogs | 2-4 µg/kg (intravenous) | Increase to 350% of initial value | Not specified | [9] |

Key Experimental Protocol

2.2.1 Chronic Administration Study in Rats [8]

-

Animal Model: Male rats.

-

Methodology:

-

Rats were divided into four groups: a saline control group and three treatment groups receiving daily injections of pentagastrin at 0.5, 1, or 2 mg/kg for 14 days.

-

After 14 days, the animals were sacrificed, and the pancreas was excised and weighed.

-

Pancreatic tissue was homogenized and analyzed for total DNA, RNA, and protein content.

-

Pancreatic polyribosomes were isolated to assess their ability to synthesize protein in a cell-free system, providing a measure of protein synthesis capacity.

-

Effects on Other Non-Gastric Tissues and Cell Lines

Pentagastrin's effects extend to other tissues, where it is often used for diagnostic purposes or has been studied for its receptor-mediated activity.

Neuroendocrine Tumors (NETs)

Pentagastrin is used clinically in provocative tests for certain NETs.

-

Medullary Carcinoma of the Thyroid (MTC): The pentagastrin-stimulated calcitonin test is a diagnostic tool for MTC. In patients with suspected MTC but non-elevated basal calcitonin, an injection of pentagastrin will cause a significant rise in calcitonin levels, confirming the diagnosis.[3]

-

Carcinoid Syndrome: Pentagastrin injection can provoke flushing and elevate circulating serotonin (B10506) (5-HT) levels, making it a useful diagnostic test for patients with suspected carcinoid syndrome who have normal or borderline biochemical markers.[3][10][11]

Pituitary Cell Lines

Studies on the GH3 pituitary cell line have helped characterize pentagastrin's interaction with the CCK2 receptor.

| Parameter Measured | Cell Line | Pentagastrin Concentration | Result | Reference | | :--- | :--- | :--- | :--- | | Receptor Binding (IC50) | GH3 Pituitary Cells | Not Applicable | CCKB Receptor: 11 nM; CCKA Receptor: 1100 nM |[12] | | Intracellular Calcium (Ca2+) | GH3 Pituitary Cells | 0.1-100 µM | Dose-dependent increase, with a maximal 2.77-fold increase |[12] |

Core Signaling Mechanisms

The effects of pentagastrin in both gastric and non-gastric tissues are mediated primarily through the CCK2 receptor.

CCK2 Receptor-Mediated Signaling Pathway

The binding of pentagastrin to the CCK2 receptor initiates a well-characterized intracellular signaling cascade.[2][3] This pathway is central to understanding its pleiotropic effects.

-

Receptor Binding: Pentagastrin binds to the G-protein coupled CCK2 receptor on the cell surface.

-

G-Protein Activation: This binding activates a Gq alpha subunit.

-

PLC Activation: The activated G-protein stimulates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Downstream Effects: The rise in intracellular Ca2+ and the presence of DAG activate various downstream effectors, such as protein kinase C (PKC) and calmodulin, leading to cell-specific responses like proliferation, secretion, or altered gene expression.

Signaling Pathway Visualization

Logical Relationship of Effects

Conclusion

The biological activity of pentagastrin meglumine (B1676163) extends significantly beyond its well-established role in gastric acid secretion. Through its interaction with the CCK2 receptor, pentagastrin demonstrates potent trophic effects on colorectal cancer cells and induces marked hypertrophic and hyperplastic changes in the pancreas. Furthermore, its ability to stimulate hormone release from neuroendocrine tumors forms the basis of important diagnostic tests. The data and protocols summarized herein underscore the importance of considering these non-gastric effects in both preclinical research and clinical applications. For drug development professionals, the CCK2 receptor pathway in these non-gastric tissues may represent a target for therapeutic intervention in oncology and other fields.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Pentagastrin? [synapse.patsnap.com]

- 3. Pentagastrin - Wikipedia [en.wikipedia.org]

- 4. The effect of pentagastrin on the directional migration of colon adenocarcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pentagastrin stimulation of human colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stimulating effect of pentagastrin on cancer cell proliferation kinetics in chemically induced colon cancer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chronic administration of pentagastrin. Effects on pancreatic protein and nucleic acid contents and protein synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hemodynamic actions of pentagastrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pentagastrin test in the diagnosis of the carcinoid syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. neuroendocrine.org.au [neuroendocrine.org.au]

- 12. medchemexpress.com [medchemexpress.com]

The Trophic Influence of Pentagastrin Meglumine on the Gastrointestinal Mucosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentagastrin (B549294), a synthetic analogue of the hormone gastrin, is well-recognized for its potent secretagogue effects on gastric acid. Beyond this primary function, a significant body of research has illuminated the trophic, or growth-promoting, effects of pentagastrin on the gastrointestinal (GI) mucosa. These effects, characterized by increased cell proliferation and mucosal growth, are of considerable interest in the fields of gastroenterology, oncology, and drug development. This technical guide provides an in-depth examination of the trophic effects of pentagastrin meglumine (B1676163) on the GI mucosa, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals investigating the therapeutic and physiological implications of pentagastrin and related compounds.

Introduction

The integrity and regenerative capacity of the gastrointestinal mucosa are crucial for its normal physiological functions, including digestion, absorption, and barrier defense. Gastrin, an endogenous peptide hormone, plays a pivotal role in regulating these processes, in part through its trophic actions. Pentagastrin, a synthetic pentapeptide containing the C-terminal tetrapeptide of gastrin, mimics these effects by binding to the cholecystokinin (B1591339) B (CCK-B) receptor.[1] Understanding the mechanisms and quantitative impact of pentagastrin's trophic effects is essential for exploring its potential in conditions associated with mucosal atrophy, as well as for understanding its role in the growth of certain GI cancers. This guide synthesizes the current knowledge on this topic, with a focus on providing actionable data and methodologies for the scientific community.

Molecular Mechanism of Action and Signaling Pathway

The trophic effects of pentagastrin are initiated by its binding to the cholecystokinin B (CCK-B) receptors, which are predominantly located on parietal cells and enterochromaffin-like (ECL) cells within the gastric mucosa.[1] This ligand-receptor interaction triggers a cascade of intracellular events that culminate in cell growth and proliferation.

The primary signaling pathway activated by pentagastrin involves the Gq alpha subunit of the G-protein coupled CCK-B receptor. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, which ultimately modulate gene expression and promote cell proliferation and survival.

Below is a diagram illustrating the signaling pathway of pentagastrin's trophic effects.

References

Pentagastrin Meglumine: A Technical Guide to Cholecystokinin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of pentagastrin (B549294), formulated as pentagastrin meglumine (B1676163), for cholecystokinin (B1591339) (CCK) receptors. It provides quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways to support research and development in gastroenterology, oncology, and neuroscience.

Introduction to Pentagastrin and Cholecystokinin Receptors

Pentagastrin is a synthetic pentapeptide that mimics the biological activity of gastrin, a natural hormone involved in the stimulation of gastric acid secretion.[1] It is the C-terminal tetrapeptide of cholecystokinin and gastrin, which is the active portion of these hormones, with an N-terminal blocking group. In its pharmaceutical formulation, pentagastrin is often prepared as a salt with meglumine, an amino sugar derived from sorbitol.[2][3] Meglumine is an excipient used to enhance the solubility and stability of the drug, and it does not have a pharmacological effect on the cholecystokinin receptors.[4][5][6][7]

The biological effects of pentagastrin are mediated through its interaction with cholecystokinin (CCK) receptors. There are two main subtypes of CCK receptors:

-

CCK-A Receptor (CCK1R): Predominantly found in the gallbladder, pancreas, and certain regions of the brain.

-

CCK-B Receptor (CCK2R): Widely distributed in the brain and the gastrointestinal tract, particularly in the stomach.[8]

Pentagastrin exhibits a strong binding preference for the CCK-B receptor, which is also known as the gastrin receptor.[9][10]

Quantitative Binding Affinity of Pentagastrin

The binding affinity of pentagastrin for CCK-A and CCK-B receptors has been quantified using competitive radioligand binding assays. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

| Ligand | Receptor Subtype | IC50 (nM) | Reference |

| Pentagastrin | CCK-A (CCK1R) | 1100 | [10] |

| Pentagastrin | CCK-B (CCK2R) | 11 | [10] |

Table 1: Pentagastrin Binding Affinity for Cholecystokinin Receptors

The data clearly indicates that pentagastrin is a selective agonist for the CCK-B receptor, with an approximately 100-fold higher affinity for this subtype compared to the CCK-A receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of pentagastrin's binding affinity for CCK receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled ligand (pentagastrin) to displace a radiolabeled ligand from the receptor.

Materials and Reagents

-

Receptor Source: Membranes prepared from cells or tissues expressing either CCK-A or CCK-B receptors (e.g., guinea pig pancreatic acini for CCK-A, or cell lines transfected with the human CCK-B receptor).[11]

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [125I]-Bolton-Hunter labeled CCK-8 for CCK-A receptors or [3H]pentagastrin for CCK-B receptors).[11][12]

-

Unlabeled Ligand: Pentagastrin meglumine.

-

Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[13]

-

Wash Buffer: (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation Cocktail.

-

Glass fiber filters.

Experimental Procedure

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.[13]

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (pentagastrin).[13]

-

Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.[13]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of pentagastrin. The IC50 is the concentration of pentagastrin that displaces 50% of the specifically bound radioligand.

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Cholecystokinin Receptor Signaling Pathways

Upon binding of an agonist like pentagastrin, the CCK-B receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gq/11 proteins.

Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, including gastric acid secretion.[9]

The following diagram illustrates the CCK-B receptor signaling pathway.

Caption: CCK-B receptor signaling cascade.

Conclusion

This compound is a valuable pharmacological tool for studying the CCK-B receptor. Its high binding affinity and selectivity for this receptor subtype, coupled with a well-characterized signaling pathway, make it a standard for inducing physiological responses mediated by the CCK-B receptor, such as gastric acid secretion. The information provided in this guide serves as a comprehensive resource for researchers and professionals in the field, facilitating a deeper understanding of the molecular interactions and functional consequences of pentagastrin at cholecystokinin receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. Articles [globalrx.com]

- 3. Response to pentagastrin in man. III. Comparison of two formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Meglumine - Actylis Lab Solutions [actylislab.com]

- 5. Meglumine: Properties and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

- 6. pharmainform.com [pharmainform.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Analysis of the behaviour of selected CCKB/gastrin receptor antagonists in radioligand binding assays performed in mouse and rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of [3H]pentagastrin binding in guinea pig gastric glands--an alternative convenient ligand for receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

The Trophic Touch: Pentagastrin Meglumine's Regulation of Epithelial Cell Proliferation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pentagastrin (B549294) meglumine (B1676163), a synthetic analogue of the hormone gastrin, is a potent regulator of gastrointestinal function, most notably gastric acid secretion. Beyond its secretagogue properties, pentagastrin exerts significant trophic effects, stimulating the proliferation and maintenance of epithelial cells, particularly within the gastric mucosa and colon. This technical guide provides an in-depth examination of the molecular mechanisms underpinning pentagastrin's proliferative effects on epithelial cells. It details the key signaling pathways, presents quantitative data from seminal studies, and provides comprehensive experimental protocols for researchers investigating this critical cellular process. The intended audience for this whitepaper includes researchers in gastroenterology, cell biology, and oncology, as well as professionals in the field of drug development exploring therapeutic applications related to epithelial cell growth and regeneration.

Introduction

Pentagastrin, a synthetic pentapeptide, mimics the biological actions of gastrin by binding to the cholecystokinin (B1591339) B (CCK-B) receptor, also known as the gastrin receptor.[1] This interaction triggers a cascade of intracellular events that have profound effects on epithelial cell physiology. While clinically utilized for diagnostic purposes to assess gastric acid secretion, the trophic effects of pentagastrin on the gastrointestinal mucosa are of significant interest for their potential therapeutic applications in tissue repair and for understanding their role in the progression of certain cancers.[1][2] This guide will dissect the signaling pathways initiated by pentagastrin and provide practical information for the experimental investigation of its proliferative effects.

The Core Signaling Cascade: From Receptor to Nucleus

The binding of pentagastrin to the CCK-B receptor on the surface of epithelial cells initiates a well-defined signaling cascade that ultimately drives cell cycle progression and proliferation.[1] The primary pathway involves the activation of Phospholipase C (PLC), leading to the generation of second messengers and the subsequent activation of downstream kinase cascades.

Phospholipase C Activation and Intracellular Calcium Mobilization

Upon pentagastrin binding, the activated CCK-B receptor couples to Gq proteins, which in turn activate Phospholipase C (PLC).[1][3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[1] This rapid increase in intracellular calcium is a critical early event in pentagastrin-induced signaling.[1][4][5]

Protein Kinase C and the Mitogen-Activated Protein Kinase (MAPK) Pathway

The elevation of intracellular Ca2+ and the production of DAG synergistically activate conventional isoforms of Protein Kinase C (PKC).[4][6] Activated PKC, along with other signaling intermediates, plays a crucial role in relaying the signal towards the nucleus. A key downstream effector is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway.[2][7] Gastrin and its analogues have been shown to stimulate the phosphorylation and activation of ERK1/2.[2][8] This activation is dependent on upstream signals including PKC and intracellular calcium.[6] The activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors that regulate the expression of genes involved in cell proliferation, such as cyclins and cyclin-dependent kinases.

Quantitative Data on Pentagastrin-Induced Epithelial Cell Proliferation

Numerous studies have quantified the proliferative effects of pentagastrin on various epithelial cell lines and in animal models. The following tables summarize key quantitative findings.

Table 1: In Vitro Dose-Response of Pentagastrin on HT-29 Human Colon Adenocarcinoma Cell Proliferation

| Pentagastrin Concentration (mg/L) | Optical Density (OD) at 490 nm (Mean ± SD) |

| 0 (Control) | 0.35 ± 0.04 |

| 6.25 | 0.42 ± 0.05 |

| 12.5 | 0.48 ± 0.06 |

| 25.0 | 0.55 ± 0.07 |

| 50.0 | 0.53 ± 0.06 |

| 100.0 | 0.51 ± 0.05 |

| Data adapted from a study on HT-29 cells, where proliferation was assessed using the MTT assay. The optimal proliferative concentration was found to be 25.0 mg/L.[2] |

Table 2: Effect of Pentagastrin on Proliferation and Apoptosis in HT-29 Cells

| Treatment Group | Proliferation Index (%) (Mean ± SD) | Apoptosis Rate (%) (Mean ± SD) |

| Control | 27.7 ± 5.0 | 2.5 ± 0.4 |

| Pentagastrin (25.0 mg/L) | 37.5 ± 5.2 | 1.9 ± 0.4 |

| Pentagastrin (25.0 mg/L) + Proglumide (32.0 mg/L) | 27.3 ± 5.8 | 2.4 ± 0.3 |

| Proglumide is a CCK-B receptor antagonist. Data shows pentagastrin significantly increases the proliferation index and decreases the apoptosis rate, effects that are reversed by receptor blockade.[2][7] |

Table 3: Effect of Pentagastrin on ERK1/2 Phosphorylation in HT-29 Cells

| Treatment Group | Phosphorylated ERK1/2 Level (%) (Mean ± SD) | Phosphorylated K-ras Level (%) (Mean ± SD) |

| Control | 0.32 ± 0.02 | 0.31 ± 0.05 |

| Pentagastrin (25.0 mg/L) | 0.43 ± 0.04 | 0.45 ± 0.06 |

| Pentagastrin (25.0 mg/L) + Proglumide (32.0 mg/L) | 0.36 ± 0.01 | 0.35 ± 0.04 |

| Data from Western blot analysis, demonstrating that pentagastrin significantly increases the phosphorylation of ERK1/2 and its upstream activator K-ras.[2][7] |

Table 4: In Vivo Effects of Pentagastrin on Colon Cancer Cell Proliferation in Rats

| Treatment Group | Labeling Index (%) (Mean ± SEM) | Metaphase Index (%) (Mean ± SEM) |

| Control | 14.76 ± 0.66 | 2.35 ± 0.32 |

| Pentagastrin (240 µg/kg) | 21.49 ± 1.76 | 4.90 ± 0.44 |

| This in vivo study in rats with chemically induced colon cancer demonstrates a significant increase in both the labeling index (a measure of DNA synthesis) and the metaphase index (a measure of cells in mitosis) following pentagastrin administration.[9] |

Detailed Experimental Protocols

The following protocols provide a framework for investigating the proliferative effects of pentagastrin meglumine on epithelial cells.

Cell Culture and Pentagastrin Treatment

-

Cell Line: HT-29 (human colon adenocarcinoma) or other suitable epithelial cell lines.

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Pentagastrin Preparation: Dissolve this compound in sterile phosphate-buffered saline (PBS) or serum-free medium to create a stock solution. Further dilute to desired working concentrations in the appropriate culture medium.

-

Treatment:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein extraction).

-

Allow cells to adhere and reach 50-70% confluency.

-

Synchronize cells by serum starvation (e.g., 0.5% FBS or serum-free medium) for 24 hours.

-

Replace starvation medium with fresh medium containing various concentrations of pentagastrin or vehicle control.

-

Incubate for the desired time period (e.g., 24-72 hours for proliferation assays, shorter time points for signaling studies).

-

Cell Proliferation Assessment: MTT Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Procedure:

-

Following pentagastrin treatment in a 96-well plate, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell proliferation is proportional to the absorbance.

-

DNA Synthesis Measurement: BrdU Incorporation Assay

-

Principle: Bromodeoxyuridine (BrdU) is a synthetic thymidine (B127349) analog that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU can be detected using a specific antibody.

-

Procedure:

-

During the final hours of pentagastrin treatment (e.g., last 2-4 hours), add BrdU labeling solution to the culture medium at a final concentration of 10 µM.

-

After incubation, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Denature the DNA to expose the incorporated BrdU. This is typically done with an acid treatment (e.g., 2 M HCl).

-

Neutralize the acid with a basic buffer (e.g., 0.1 M sodium borate).

-

Incubate with a primary antibody against BrdU.

-

Incubate with a fluorescently labeled secondary antibody.

-

Visualize and quantify the BrdU-positive cells using fluorescence microscopy or flow cytometry.

-

Analysis of Signaling Pathways: Western Blotting for Phospho-ERK

-

Principle: Western blotting allows for the detection and quantification of specific proteins, including their phosphorylated (activated) forms.

-

Procedure:

-

After a short-term treatment with pentagastrin (e.g., 5-60 minutes), lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Quantify the band intensities using densitometry software.

-

Conclusion

This compound is a powerful tool for studying the regulation of epithelial cell proliferation. Its mechanism of action, centered on the CCK-B receptor and the subsequent activation of the PLC/Ca2+/PKC and ERK/MAPK signaling pathways, provides a clear framework for investigating the molecular drivers of epithelial cell growth. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the trophic effects of pentagastrin and its potential therapeutic and pathophysiological implications. Further research into the specific downstream targets of these signaling pathways and the interplay with other growth factor signaling networks will continue to enhance our understanding of epithelial cell homeostasis and disease.

References

- 1. Effect of selective PKC isoform activation and inhibition on TNF-α-induced injury and apoptosis in human intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of ERK-MAPK signaling pathway in pentagastrin-regulated growth of large intestinal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ca2+ and protein kinase C-dependent mechanisms involved in gastrin-induced Shc/Grb2 complex formation and P44-mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Pentagastrin? [synapse.patsnap.com]

- 6. Gastrin-induced DNA synthesis requires p38-MAPK activation via PKC/Ca(2+) and Src-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of ERK-MAPK signaling pathway in pentagastrin-regulated growth of large intestinal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gastrin promotes human colon cancer cell growth via CCK-2 receptor-mediated cyclooxygenase-2 induction and prostaglandin E2 production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stimulating effect of pentagastrin on cancer cell proliferation kinetics in chemically induced colon cancer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentagastrin Meglumine and its Interaction with the Lower Esophageal Sphincter: A Technical Guide

Introduction

Pentagastrin (B549294) is a synthetic pentapeptide that incorporates the C-terminal tetrapeptide active fragment of gastrin, the natural hormone responsible for stimulating gastric acid secretion. As a diagnostic agent, pentagastrin is primarily utilized to assess gastric acid secretory function. Its interaction with gastrointestinal smooth muscle, particularly the Lower Esophageal Sphincter (LES), has been a subject of extensive research. The LES is a high-pressure zone at the gastroesophageal junction that acts as the primary barrier against gastroesophageal reflux. Understanding the pharmacological effects of agents like pentagastrin on the LES is crucial for both diagnostic applications and the development of therapeutic agents for motility disorders. This technical guide provides a detailed overview of the mechanism of action, quantitative effects, and experimental evaluation of pentagastrin meglumine's interaction with the LES. The meglumine (B1676163) salt form of pentagastrin is noted to be a more stable preparation, evoking a better-sustained secretion of gastric acid compared to the standard formulation[1].

Mechanism of Action

Pentagastrin exerts a direct stimulatory effect on the smooth muscle of the Lower Esophageal Sphincter. The primary mechanism involves binding to cholecystokinin (B1591339) B (CCK-B) receptors, also known as gastrin receptors, which are present on smooth muscle cells.[2] This interaction initiates a well-defined intracellular signaling cascade leading to muscle contraction.

Signaling Pathway

The binding of pentagastrin to the CCK-B receptor, a G-protein coupled receptor, activates the enzyme Phospholipase C (PLC).[2] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[2] The subsequent increase in intracellular Ca2+ concentration is a critical step for muscle contraction. This elevated Ca2+ binds to calmodulin, and the resulting Ca2+-calmodulin complex activates Myosin Light Chain Kinase (MLCK). MLCK phosphorylates the regulatory light chain of myosin (MLC20), which in turn enables the myosin head to interact with actin filaments, leading to smooth muscle contraction and an increase in LES pressure.[3]

In addition to this direct myogenic action, pentagastrin also appears to have a secondary effect mediated through the release of acetylcholine (B1216132) from intramural cholinergic nerves, further contributing to the contractile response.[4]

Quantitative Data on LES Pressure Response

The effect of pentagastrin on LES pressure (LESP) is dose-dependent and varies with the method of administration (bolus injection vs. continuous infusion). Bolus injections typically produce a marked, transient increase in LESP, while continuous infusions may yield more complex results.[5]

| Study Population | Pentagastrin Administration | Dose | Outcome on LES Pressure (LESP) | Reference |

| Normal Subjects | Intravenous Bolus | Not specified, superimposed on infusion | 20 mm Hg increase | [5] |

| Normal Subjects | Continuous Infusion | 0.9 µg/kg/h | 10-12 mm Hg increase | [5] |

| Normal Subjects | Continuous Infusion | Dose for half-maximal acid secretion (D50) | 8 mm Hg increase (in 1 of 2 subjects) | [5] |

| Normal Subjects | Continuous Infusion | 0.004-12 µg/kg/h (7 rates) | No statistically significant average increase | [5] |

| Normal Controls | Intravenous Injection | 0.2 µg/kg | Significant increase | [6] |

| Normal Controls | Intravenous Injection | 0.4 µg/kg | Significant increase | [6] |

| Patients with Diffuse Esophageal Spasm | Intravenous Injection | 0.2 µg/kg | Significantly greater increase than controls (p < 0.05) | [6] |

| Patients with Diffuse Esophageal Spasm | Intravenous Injection | 0.4 µg/kg | Significantly greater increase than controls (p < 0.01) | [6] |

| Unanesthetized Dogs | Intravenous Bolus | Up to 3 µg/kg | Dose-dependent increase | |

| Unanesthetized Dogs | Intravenous Bolus | > 3 µg/kg | Lesser effect, shorter duration | |

| Chagasic Patients (Megaesophagus/Megacolon) | Intravenous (Dose-response study) | Graded doses | Lower sensitivity compared to controls (right-shifted curve) | [7] |

Experimental Protocols

The standard method for quantifying LES pressure and its response to pharmacological agents is esophageal manometry.

Esophageal Manometry for LES Pressure Measurement

Esophageal manometry uses a catheter with pressure sensors to measure pressure profiles within the esophagus and at the LES.[8]

-

Objective: To measure baseline LES pressure and the change in pressure following the administration of pentagastrin.

-

Apparatus: A multi-lumen, water-perfused catheter or a solid-state catheter with circumferential pressure sensors. The system is connected to external transducers and a data acquisition system.[8] High-resolution manometry (HRM) is a modern alternative providing detailed spatiotemporal plots.

-

Procedure:

-

Patient Preparation: The patient fasts for at least 6 hours prior to the procedure.

-

Catheter Placement: The manometry catheter is passed transnasally into the esophagus and positioned so that multiple sensors span the LES. Correct placement is confirmed by identifying the characteristic high-pressure zone of the LES and the pressure inversion point that marks the transition from the positive-pressure abdominal cavity to the negative-pressure thoracic cavity.[9]

-

Baseline Recording: After a 10-15 minute acclimatization period, baseline LES pressure is recorded for several minutes. Pressures are typically measured at end-expiration to minimize respiratory artifact.[8]

-

Pentagastrin Administration: this compound is administered intravenously, either as a bolus injection (e.g., 0.2-6 µg/kg) or as a continuous infusion (e.g., 0.004-12 µg/kg/h).[5][6]

-

Post-Stimulation Recording: LES pressure is continuously monitored for a predefined period (e.g., 30-60 minutes) to record the peak response and duration of effect.

-

Data Analysis: The primary endpoints are the change in resting LES pressure from baseline (ΔLESP in mm Hg) and the time to peak response.

-

Factors Influencing the Pentagastrin-LES Interaction

The contractile response of the LES to pentagastrin can be modulated by various pharmacological agents and is altered in certain pathological conditions.

-

Cholinergic Blockade: Atropine, a muscarinic antagonist, can slightly diminish the LES response to lower doses of pentagastrin, supporting the involvement of a minor cholinergic component.

-

Ganglionic Blockade: Hexamethonium, a nicotinic ganglionic blocker, can slightly depress the peak response to pentagastrin, suggesting some preganglionic neural input.

-

Adrenergic Blockade: Propranolol, a beta-adrenergic blocker, can prolong the effect of pentagastrin, indicating that pentagastrin may also trigger an inhibitory adrenergic pathway that is unmasked by beta-blockade.

-

Hormonal Antagonism: Glucagon (B607659) has been shown to decrease resting LES pressure and antagonize the pressure increase induced by pentagastrin, both in vivo and on isolated muscle strips.[10]

-

Pathophysiological States: The LES in patients with diffuse esophageal spasm exhibits supersensitivity to pentagastrin, showing a significantly greater pressure increase compared to healthy controls.[6] Conversely, patients with Chagas disease, which involves denervation of the esophageal myenteric plexus, show a lower sensitivity to pentagastrin.[7]

Conclusion

This compound serves as a potent stimulant of the lower esophageal sphincter. Its primary mechanism of action is direct stimulation of smooth muscle cells via CCK-B receptor activation and a subsequent Ca2+-calmodulin-MLCK dependent signaling pathway. Quantitative studies have established a clear dose-dependent contractile effect, although the response profile differs between bolus and infusion administration. The interaction is further complicated by secondary neural inputs and can be modulated by various antagonists and physiological states. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and clinicians investigating esophageal motility and the pharmacological manipulation of the lower esophageal sphincter.

References

- 1. Response to pentagastrin in man. III. Comparison of two formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Pentagastrin? [synapse.patsnap.com]

- 3. Signal-transduction pathways that regulate smooth muscle function I. Signal transduction in phasic (esophageal) and tonic (gastroesophageal sphincter) smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of pentagastrin and acetylcholine on the longitudinal muscle of the canine antrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of continuous infusion of pentagastrin on lower esophageal sphincter pressure and gastric acid secretion in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of pentagastrin and gastric alkalinization on lower esophageal sphincter pressure in diffuse esophageal spasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lower oesophageal sphincter response to pentagastrin in chagasic patients with megaoesophagus and megacolon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. michaelclarkesurgeon.co.uk [michaelclarkesurgeon.co.uk]

- 9. [Experimental and clinical studies on the lower esophageal sphincter in reference to its asymmetry and to the effects of respiration, posture and gastric contents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The interaction of glucagon and pentagastrin on the lower oesophageal sphincter in man and dog - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development Using Pentagastrin Meglumine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentagastrin (B549294) meglumine (B1676163) is a synthetic pentapeptide analogue of gastrin, a hormone that plays a crucial role in regulating gastric acid secretion.[1][2] It acts as a potent and selective agonist for the cholecystokinin (B1591339) B (CCK-B) receptor, also known as the gastrin receptor.[1][3] This property makes pentagastrin meglumine a valuable tool for in vitro assay development, enabling the study of CCK-B receptor signaling and the screening of potential therapeutic agents targeting this receptor. These application notes provide detailed protocols for key in vitro assays utilizing this compound, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the CCK-B receptor, a G-protein coupled receptor (GPCR).[1][2] Upon activation, the receptor couples to Gq/11 proteins, initiating a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in cellular activation.[1]

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds in various in vitro assays.

Table 1: Receptor Binding Affinities

| Compound | Receptor | Cell Line/Tissue | Assay Type | Kd (nM) | Ki (nM) | Reference |

| [3H]Pentagastrin | Gastrin | Guinea Pig Gastric Glands | Radioligand Binding | 5 | - | [4] |

| Pentagastrin | CCK-B | - | Competitive Binding | - | - | |

| CCK-8s | CCK-B | GH3 Cells | Competitive Binding | - | - | [5] |

Table 2: Functional Potency

| Compound | Assay Type | Cell Line | EC50 (nM) | IC50 (nM) | Reference |

| This compound | Polyphosphoinositide Turnover | GH3 Cells | 3.9 | - | [5] |

| CCK-8s | Polyphosphoinositide Turnover | GH3 Cells | 1.3 | - | [5] |

| This compound | Calcium Mobilization | GH3 Cells | - | - | |

| This compound | Antagonist Activity | - | - | 11 (for CCKB) | |

| This compound | Antagonist Activity | - | - | 1100 (for CCKA) |

Experimental Protocols

CCK-B Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the CCK-B receptor using [3H]pentagastrin.

References

- 1. bu.edu [bu.edu]

- 2. benchchem.com [benchchem.com]

- 3. gpnotebook.com [gpnotebook.com]

- 4. Characterization of [3H]pentagastrin binding in guinea pig gastric glands--an alternative convenient ligand for receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]

Application Notes and Protocols for Pentagastrin Meglumine in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentagastrin (B549294), a synthetic pentapeptide and a functional analog of gastrin, is a potent stimulant of gastric acid secretion. Its meglumine (B1676163) salt, pentagastrin meglumine, is frequently utilized in clinical diagnostics and physiological research. In the context of cell culture experiments, this compound serves as a valuable tool for investigating the cellular and molecular mechanisms regulated by the gastrin/cholecystokinin (B1591339) B (CCK2) receptor. These investigations are particularly relevant in the fields of gastroenterology, oncology, and neurobiology, where the CCK2 receptor plays a significant role in processes such as cell proliferation, differentiation, and apoptosis.

This document provides detailed application notes and experimental protocols for the administration of this compound in cell culture settings. It is intended to guide researchers in studying its effects on cell signaling and proliferation.

Mechanism of Action and Signaling Pathway

Pentagastrin exerts its biological effects by binding to and activating the cholecystokinin B receptor (CCK2R), a G-protein coupled receptor (GPCR).[1] Upon binding, CCK2R activates a well-characterized intracellular signaling cascade. The primary pathway involves the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). Activated PKC, in turn, can phosphorylate a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] The activation of the ERK/MAPK pathway is a key mechanism through which pentagastrin promotes cell proliferation in various cell types, including cancer cells.[2]

Below is a diagram illustrating the primary signaling pathway activated by pentagastrin.

Caption: Pentagastrin-induced CCK2R signaling pathway.

Data Presentation: Quantitative Effects of Pentagastrin on Cell Proliferation and ERK1/2 Phosphorylation

The following table summarizes the dose-dependent effects of pentagastrin on the proliferation and signaling pathways in human colon adenocarcinoma HT-29 cells. This data is derived from a study investigating the role of the ERK-MAPK pathway in pentagastrin-regulated cell growth.[2]

| Pentagastrin Concentration (mg/L) | Cell Proliferation (OD Value at 490 nm) | p-ERK1/2 Protein Level (Relative to Control) |

| 0 (Control) | 0.35 ± 0.04 | 1.00 |

| 6.25 | 0.41 ± 0.05 | Not Reported |

| 12.5 | 0.45 ± 0.06 | Not Reported |

| 25.0 | 0.52 ± 0.07 | 1.34 ± 0.13 |

| 50.0 | 0.53 ± 0.06 | Not Reported |

| 100.0 | 0.54 ± 0.07 | Not Reported |

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on the proliferation of human gastric adenocarcinoma (AGS) cells using a colorimetric MTT assay.[3][4]

Materials:

-

AGS human gastric adenocarcinoma cells (ATCC® CRL-1739™)

-

This compound

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)

-

96-well cell culture plates

-

Microplate reader

Experimental Workflow:

References

- 1. What is the mechanism of Pentagastrin? [synapse.patsnap.com]

- 2. Role of ERK-MAPK signaling pathway in pentagastrin-regulated growth of large intestinal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gastrin and pentagastrin enhance the tumour proliferation of human stable cultured gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Pentagastrin Meglumine to Induce Gastric Acid Secretion in Dogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentagastrin (B549294) meglumine (B1676163), a synthetic pentapeptide analog of the natural hormone gastrin, is a potent stimulant of gastric acid secretion.[1][2] It is widely utilized in preclinical research, particularly in canine models, to investigate gastric physiology, assess the efficacy of acid-suppressing drugs, and evaluate the oral bioavailability of pharmaceutical compounds under controlled gastric pH conditions.[3][4] By binding to cholecystokinin (B1591339) B (CCK-B) receptors on gastric parietal cells, pentagastrin triggers a signaling cascade that results in the secretion of hydrochloric acid, pepsin, and intrinsic factor.[5] This document provides detailed application notes and experimental protocols for the use of pentagastrin meglumine to induce a predictable and reproducible gastric acid secretory response in dogs.

Mechanism of Action

Pentagastrin mimics the physiological action of endogenous gastrin. The binding of pentagastrin to the CCK-B receptors on parietal cells initiates an intracellular signaling pathway. This activation leads to the stimulation of the H+/K+-ATPase pump, the final step in acid secretion, which transports hydrogen ions into the gastric lumen.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on gastric acid secretion in dogs, compiled from various studies.

Table 1: Effect of Intramuscular Pentagastrin on Gastric pH in Fasted Beagle Dogs

| Dosage (µg/kg) | Gastric pH Range | Time to Maximum Effect | Duration of Action | Reference |

| 6 | 1-3 | 0.5 - 1 hour | 2 - 4 hours | [3] |

Table 2: Peak Hydrogen Ion Output in Anesthetized Dogs Following Pentagastrin Stimulation

| Time Post-Administration | Peak H+ Output (mmol/hr/kg0.75) |

| 30 minutes | 1.63 - 3.61 |

| 45 minutes | 1.50 - 3.35 |

Data from orogastric aspiration technique.[6]

Table 3: Dose-Dependent Increase in Gastric Acid Output with Intravenous Pentagastrin Infusion in Anesthetized Dogs

| Infusion Rate (ng/kg/min) | Observation |

| 2 | Dose-dependent increase in gastric acid output |

| 6 | Dose-dependent increase in gastric acid output |

| 20 | Dose-dependent increase in gastric acid output |

Specific acid output values were not provided in the abstract.[7]

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of this compound in dogs.

Protocol 1: Induction of Gastric Acid Secretion for Pharmacokinetic Studies in Conscious Beagle Dogs

Objective: To create a controlled, low pH gastric environment to assess the absorption of orally administered drugs.

Materials:

-

This compound solution for injection

-

Beagle dogs (male, ~10 kg)

-

Syringes and needles for intramuscular injection

-

Gastric pH probe or aspiration tube

-

pH meter

Procedure:

-

Fast dogs overnight, ensuring free access to water until 1 hour before the study.

-

Thirty minutes prior to the administration of the test drug, administer this compound at a dose of 6 µg/kg via intramuscular injection.[3]

-

Confirm the desired gastric pH range (pH 1-3) using a calibrated pH probe or by aspirating a small sample of gastric fluid.[3]

-

Administer the oral dosage form of the test compound.

-

Monitor gastric pH at regular intervals throughout the experiment.

-

Collect blood samples at predetermined time points for pharmacokinetic analysis.

-

The effect of pentagastrin on gastric pH is expected to return to baseline within 2-4 hours.[3][4]

Protocol 2: Measurement of Gastric Acid Secretion in Anesthetized Dogs via Orogastric Aspiration

Objective: To quantify the volume and acid output of gastric secretions following pentagastrin stimulation.

Materials:

-

This compound solution for injection

-

Anesthetic agent (e.g., pentobarbital)

-

Orogastric tube

-

Aspiration pump

-

Graduated cylinders for volume measurement

-

Titration equipment (e.g., burette, NaOH solution, pH indicator) or autotitrator

Procedure:

-

Anesthetize the dog according to an approved institutional protocol.

-

Insert an orogastric tube into the stomach and ensure proper placement.

-

Gently aspirate the stomach to remove any residual contents.

-

Administer this compound. While the original study does not specify the exact dose used to obtain the reference values, a dose-response study would be appropriate, starting with doses around 6 µg/kg.

-

Continuously or intermittently aspirate the gastric contents for a set period (e.g., 15-minute intervals).

-

Measure the volume of the collected gastric juice for each interval.

-

Determine the hydrogen ion concentration of each sample by titration with a standardized base (e.g., 0.1 N NaOH) to a neutral pH.

-

Calculate the acid output for each interval (Volume in L × H+ concentration in mmol/L = mmol of H+).

-

Express the results as mmol/hr or normalize to the dog's body weight (e.g., mmol/hr/kg). The reference values from one study are presented as mmol per hour per kg0.75.[6]

Considerations and Troubleshooting:

-

Animal Welfare: All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Variability: Gastric acid secretion can vary between individual dogs. Using a crossover study design can help to minimize inter-individual variability.

-

Anesthesia: The choice of anesthetic can influence gastric acid secretion. Be consistent with the anesthetic regimen used.

-

Route of Administration: The route of administration (intramuscular, subcutaneous, or intravenous) will affect the onset and duration of action of pentagastrin.

-

Data Interpretation: When comparing results to historical data, consider the experimental conditions, such as the type of dog (e.g., Heidenhain pouch vs. intact stomach), state of consciousness (conscious vs. anesthetized), and method of gastric content collection.

References

- 1. scilit.com [scilit.com]

- 2. Gastric acid secretion using pentagastrin: dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Use of the pentagastrin dog model to explore the food effects on formulations in early drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the action of cholinomimetics and pentagastrin on gastric secretion in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentagastrin stimulated gastric secretion in the dog (orogastric aspiration technique) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of gastric histamine release in the acid secretory response to pentagastrin and methacholine in the dog. | Sigma-Aldrich [sigmaaldrich.com]

Pentagastrin Meglumine: A Tool for Investigating Neuroendocrine Tumor Cell Lines

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pentagastrin (B549294), a synthetic shortened form of gastrin, is a valuable research tool for studying neuroendocrine tumor (NET) cell lines. As a potent and selective agonist of the cholecystokinin (B1591339) B (CCK2) receptor, pentagastrin meglumine (B1676163) allows for the investigation of cellular signaling pathways, hormone secretion, and proliferative responses in NET cells that express this receptor. These application notes provide an overview of the use of pentagastrin meglumine in NET cell line research, including its mechanism of action, and detailed protocols for its application in key in vitro experiments.

Neuroendocrine tumors are a heterogeneous group of neoplasms arising from neuroendocrine cells throughout the body. Many NETs, particularly those of gastrointestinal origin, express the CCK2 receptor. The binding of agonists like gastrin and pentagastrin to this receptor can trigger a cascade of intracellular events that influence tumor biology. The human pancreatic neuroendocrine tumor cell line, BON-1, is known to express functional gastrin receptors, making it a relevant model for such studies[1][2]. While direct quantitative data on the effects of pentagastrin on other common NET cell lines like QGP-1 and NT-3 is limited in publicly available literature, the presence of the CCK2 receptor in these lines would suggest their potential utility in similar experimental setups.

Mechanism of Action

Pentagastrin mimics the physiological and pathophysiological effects of gastrin by binding to and activating the CCK2 receptor, a G-protein coupled receptor. This activation initiates a series of intracellular signaling cascades, primarily through Gq and G12/13 proteins[3][4]. The activation of these pathways can lead to various cellular responses, including proliferation, hormone synthesis and secretion, and changes in cell motility.

Signaling Pathway

The binding of pentagastrin to the CCK2 receptor triggers multiple downstream signaling pathways critical in neuroendocrine tumor cell function. A primary pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events, in turn, can activate the MAPK/ERK and PI3K/Akt signaling cascades, which are central regulators of cell proliferation, survival, and differentiation[3][4].

// Nodes Pentagastrin [label="Pentagastrin\nMeglumine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CCK2R [label="CCK2 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq [label="Gq", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Intracellular\nCa2+ Release", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK/ERK\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_pathway [label="PI3K/Akt\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Hormone_Secretion [label="Hormone Secretion", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Pentagastrin -> CCK2R [label="Binds to"]; CCK2R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release [label="Stimulates"]; DAG -> PKC [label="Activates"]; Ca_release -> PKC [label="Co-activates"]; PKC -> MAPK_pathway [label="Activates"]; PKC -> PI3K_pathway [label="Activates"]; MAPK_pathway -> Proliferation; PI3K_pathway -> Proliferation; Ca_release -> Hormone_Secretion [label="Triggers"]; }

Caption: Pentagastrin-CCK2R Signaling Pathway.

Data Presentation

The following tables summarize the potential effects of this compound on neuroendocrine tumor cell lines based on available literature. It is important to note that direct quantitative data for pentagastrin on BON-1 and QGP-1 cell lines is sparse, and some data is extrapolated from studies using gastrin on other cancer cell lines.

Table 1: Effect of Pentagastrin/Gastrin on NET and other Cancer Cell Line Proliferation

| Cell Line | Agonist | Concentration | Incubation Time | Effect on Proliferation | Reference |

| LoVo (colon cancer) | Gastrin-17 | 1.8 x 10-10 M | 24 hours | 50.8% increase in cell number | [5] |

| AGS (gastric adenocarcinoma) | Pentagastrin | Concentration-dependent | Not specified | Increased proliferation | [1] |

| PANC-1 (pancreatic cancer) | Pentagastrin | 1 mg/kg (in vivo) | 24 days | Increased tumor weight | [6] |

Table 2: Effect of Pentagastrin on Hormone Secretion

| Cell Type | Agonist | Concentration | Effect on Serotonin (B10506) Release | Reference |

| Carcinoid Tumor Cells (in vivo) | Pentagastrin | Not specified | Elevated circulating 5-HT levels | [7] |

| Carcinoid Patients | Pentagastrin | 0.06 µg/kg body wt (intravenous) | No significant increase in peripheral blood serotonin | [8] |

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound on NET cell lines. Researchers should optimize these protocols for their specific cell line and experimental conditions.

Protocol 1: Cell Culture of BON-1 and QGP-1 Neuroendocrine Tumor Cell Lines

Materials:

-

BON-1 or QGP-1 cell line

-

DMEM/F-12 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Cell culture plates (6-well, 24-well, 96-well)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM/F-12 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryovial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

-

Cell Plating: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Cell Maintenance: Incubate the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium. Centrifuge the cell suspension and resuspend the pellet in fresh medium for plating into new flasks or for experiments.

// Nodes Thaw [label="Thaw Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifuge1 [label="Centrifuge and\nResuspend", fillcolor="#FBBC05", fontcolor="#202124"]; Plate [label="Plate in T-75 Flask", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C, 5% CO2", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor Cell Growth", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Subculture [label="Subculture at 80-90%\nConfluency", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Experiment [label="Use for Experiments", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Thaw -> Centrifuge1; Centrifuge1 -> Plate; Plate -> Incubate; Incubate -> Monitor; Monitor -> Subculture; Subculture -> Plate [label="Re-plate"]; Subculture -> Experiment; }

Caption: General Cell Culture Workflow.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Materials:

-

BON-1 or QGP-1 cells

-

Complete growth medium

-

This compound stock solution (in sterile water or PBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.

-

Serum Starvation (Optional): To reduce the effect of growth factors in the serum, replace the medium with serum-free or low-serum (e.g., 0.5% FBS) medium for 24 hours prior to treatment.

-

Pentagastrin Treatment: Prepare serial dilutions of this compound in the appropriate medium. Remove the medium from the wells and add 100 µL of the pentagastrin dilutions. Include a vehicle control (medium without pentagastrin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

// Nodes Seed [label="Seed Cells in\n96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Starve [label="Serum Starvation\n(Optional)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with Pentagastrin\n(Various Concentrations)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate (24-72h)", fillcolor="#FBBC05", fontcolor="#202124"]; MTT [label="Add MTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubilize [label="Solubilize Formazan\nCrystals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read [label="Measure Absorbance\nat 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Seed -> Starve; Starve -> Treat; Treat -> Incubate; Incubate -> MTT; MTT -> Solubilize; Solubilize -> Read; Read -> Analyze; }

Caption: Cell Proliferation (MTT) Assay Workflow.

Protocol 3: Hormone Secretion Assay (Serotonin ELISA)

Materials:

-

BON-1 cells (known to produce serotonin)

-

Complete growth medium

-

This compound stock solution

-

24-well cell culture plates

-

Serum-free medium

-

Commercially available Serotonin ELISA kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed BON-1 cells into a 24-well plate at a density that allows for sub-confluency during the experiment. Allow cells to attach overnight.

-

Wash and Acclimatize: Gently wash the cells twice with serum-free medium. Add 500 µL of serum-free medium to each well and incubate for 1-2 hours to establish a baseline.

-

Pentagastrin Stimulation: Prepare various concentrations of this compound in serum-free medium. Remove the medium and add 500 µL of the pentagastrin solutions to the respective wells. Include a vehicle control.

-

Incubation: Incubate the plate for a predetermined time (e.g., 1, 4, or 24 hours) at 37°C and 5% CO2.

-

Supernatant Collection: Carefully collect the supernatant from each well and centrifuge to remove any cellular debris.

-

Serotonin Measurement: Measure the serotonin concentration in the supernatants using a serotonin ELISA kit according to the manufacturer's instructions.

-

Data Normalization: After collecting the supernatant, lyse the cells in the wells and measure the total protein content to normalize the serotonin secretion data to cell number.

-

Data Analysis: Express the results as pg or ng of serotonin secreted per mg of total protein.

Conclusion

This compound serves as a critical tool for elucidating the role of the CCK2 receptor in the pathophysiology of neuroendocrine tumors. The protocols and information provided herein offer a foundation for researchers to design and execute experiments aimed at understanding the intricate signaling pathways and cellular responses governed by this receptor. Further research, particularly in generating quantitative dose-response data for specific NET cell lines like BON-1, QGP-1, and NT-3, will be instrumental in advancing our knowledge and developing targeted therapies for these complex malignancies.

References

- 1. Gastrin and pentagastrin enhance the tumour proliferation of human stable cultured gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Stimulation of growth of a colon cancer cell line by gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of gastrin as a growth peptide in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pentagastrin test in the diagnosis of the carcinoid syndrome. Blockade of gastrointestinal symptoms by ketanserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.ulster.ac.uk [pure.ulster.ac.uk]

Application Notes: Pentagastrin Meglumine in Isolated Perfused Stomach Models

Introduction

Pentagastrin (B549294), a synthetic pentapeptide, is a potent stimulant of gastric acid secretion that mimics the action of the natural hormone gastrin.[1][2][3] It is an invaluable tool in gastroenterology research and diagnostics. The isolated perfused stomach model is a sophisticated ex vivo technique that allows for the study of gastric function in a controlled environment, free from systemic neural and hormonal influences. This model is crucial for investigating the direct effects of pharmacological agents like pentagastrin on gastric acid and pepsin secretion, mucosal blood flow, and the underlying physiological regulatory mechanisms.[4][5]

These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals utilizing pentagastrin meglumine (B1676163) in isolated perfused rodent stomach models.

Mechanism of Action & Signaling Pathway

Pentagastrin exerts its primary effect by binding to cholecystokinin (B1591339) B (CCK-B) receptors on the basolateral membrane of gastric parietal cells.[1][3] This binding event initiates an intracellular signaling cascade, leading to the secretion of hydrochloric acid (HCl) into the stomach lumen.

The principal pathway involves the activation of a Gq-protein, which in turn stimulates phospholipase C (PLC).[1] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinases. These kinases phosphorylate various proteins that facilitate the translocation and fusion of H+/K+ ATPase-containing tubulovesicles with the apical membrane, leading to the active pumping of H+ ions into the gastric lumen.[1]

Experimental Protocols

Protocol 1: Isolated Perfused Rat Stomach for Gastric Acid Secretion Assay